molecular formula C8H8BNO3 B8188690 3-Methyl-benzo[d]isoxazole-5-boronic acid

3-Methyl-benzo[d]isoxazole-5-boronic acid

Cat. No.: B8188690
M. Wt: 176.97 g/mol
InChI Key: NNVYLRGJWAXKQN-UHFFFAOYSA-N
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Description

3-Methyl-benzo[d]isoxazole-5-boronic acid is a boronic acid derivative that features a benzo[d]isoxazole ring substituted with a methyl group at the 3-position and a boronic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by borylation reactions to introduce the boronic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of microwave-assisted synthesis and catalyst-free methods has also been explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-benzo[d]isoxazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-benzo[d]isoxazole-5-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Benzo[d]isoxazole-5-boronic acid: Lacks the methyl group at the 3-position.

    3-Methyl-isoxazole-5-boronic acid: Lacks the benzo ring structure.

    Benzo[d]isoxazole-4-boronic acid: Boronic acid group at the 4-position instead of the 5-position.

Uniqueness: 3-Methyl-benzo[d]isoxazole-5-boronic acid is unique due to the presence of both the methyl group and the boronic acid group at specific positions on the benzo[d]isoxazole ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

(3-methyl-1,2-benzoxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVYLRGJWAXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)ON=C2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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